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Compound of Interest

Compound Name:
2-Chloro-5-

(trifluoromethoxy)phenol

CAS No.: 139625-85-7

Cat. No.: B176953 Get Quote

Executive Summary
2-Chloro-5-(trifluoromethoxy)phenol (CAS: 139625-85-7) is a specialized halogenated

phenolic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical

candidates.[1][2] It serves as a high-value scaffold for introducing the trifluoromethoxy (

) group—a privileged motif in medicinal chemistry known for enhancing metabolic stability and
lipophilicity without significantly increasing steric bulk compared to a methoxy group.

This guide details the molecule's electronic architecture, synthesis pathways, and divergent

reactivity profile, providing researchers with a roadmap for orthogonal functionalization.

Molecular Architecture & Electronic Profile
Understanding the electronic push-pull dynamics of this molecule is prerequisite to predicting

its reactivity in complex sequences.
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)

Directing
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Hydroxyl (-OH) C1
Strong Donor (

)
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activator;

dictates

regioselectivity of

electrophilic

aromatic

substitution

(EAS).

Chlorine (-Cl) C2

Weak

Withdrawer (

)
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(Weak)

Deactivates ring

slightly; serves

as a handle for

Pd-catalyzed

cross-coupling.

Trifluoromethoxy

(-OCF

)

C5
Withdrawer (

)
Ortho/Para

Increases acidity

of phenol;

significantly

boosts

lipophilicity (

).

Strategic Analysis: vs.
Researchers often conflate this molecule with its trifluoromethyl analog. The distinction is

critical:

(Trifluoromethyl): Purely electron-withdrawing (inductive + resonance). Meta-directing.

(Trifluoromethoxy): Electron-withdrawing by induction but electron-donating by resonance
(lone pair on oxygen). This allows the

group to stabilize carbocations at ortho/para positions, albeit weakly.
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Consequence: In 2-Chloro-5-(trifluoromethoxy)phenol, the

group reinforces the directing effects of the hydroxyl group, making the ring more electron-
rich than the

analog, though still deactivated relative to phenol.

Synthesis & Preparation
The primary route to accessing this core is the regioselective chlorination of 3-

(trifluoromethoxy)phenol.

Protocol: Regioselective Chlorination
Objective: Install chlorine at C2 (ortho to OH, para to

) while avoiding over-chlorination.

Starting Material: 3-(Trifluoromethoxy)phenol (CAS 828-27-3).

Reagent: Sulfuryl chloride (

) or N-Chlorosuccinimide (NCS).

Conditions:

Solvent:

or Toluene.

Temperature: 0°C to Room Temperature.

Mechanism: The hydroxyl group strongly activates positions 2, 4, and 6. The

group at C3 directs ortho/para (to positions 2, 4, 6 relative to itself).

C2: Ortho to OH, Ortho to

. (Sterically crowded but electronically activated).

C4: Para to OH, Ortho to
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. (Often the primary site for EAS).

C6: Ortho to OH, Para to

. (Leads to the 2-chloro isomer if numbering changes).

Note: Careful control of stoichiometry (1.0 eq NCS) is required to favor the mono-

chlorinated product. Separation of isomers (2-chloro vs 4-chloro) is typically achieved via

column chromatography or fractional distillation.

Reactivity Profile (The Core)
The molecule offers three distinct handles for functionalization, which can be engaged

orthogonally.

A. Phenolic Reactivity (Nucleophilic)
The phenol proton is more acidic than unsubstituted phenol (

vs. 10) due to the electron-withdrawing nature of Cl and

.

O-Alkylation: Readily reacts with alkyl halides (

) in the presence of weak bases (

, Acetone/DMF) to form ethers.

O-Arylation: Participates in

or Chan-Lam coupling.

Protection: Essential if engaging the aryl chloride in lithiation chemistry. Common protecting

groups: MOM, SEM, or Benzyl.

B. Aryl Chloride Reactivity (Electrophilic)
The C2-Chlorine bond is activated for oxidative addition by Palladium, facilitated by the

electron-poor nature of the ring.
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Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids.[3]

Catalyst:

or

/XPhos.

Base:

or

.

Solvent: Dioxane/Water or Toluene.

Buchwald-Hartwig Amination: Efficient route to aniline derivatives.

Ligand Choice: Bulky phosphines (e.g., BrettPhos) are recommended to prevent chelation

by the adjacent phenol (if unprotected) or

.

C. Electrophilic Aromatic Substitution (EAS)
When introducing a third substituent (e.g., Br,

), the directing effects compete.

Dominant Director: Hydroxyl (-OH).

Target Site:C4 (Para to OH).

The C4 position is para to the strongest activator (OH) and ortho to the

group.

Example: Bromination with

yields 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol.
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Visualizing the Reactivity Landscape
The following diagram maps the logical flow of functionalization for this scaffold.

Directing Logic

2-Chloro-5-(trifluoromethoxy)phenol
(CAS: 139625-85-7)

O-Alkylated Ether
(Protection/Functionalization)

R-X, K2CO3
(Nucleophilic Substitution)

Biaryl Scaffold
(via Suzuki Coupling)

Ar-B(OH)2, Pd(0)
(Suzuki-Miyaura)

4-Bromo Derivative
(via EAS)

Br2, AcOH
(Electrophilic Subst. at C4)

3-(Trifluoromethoxy)phenol

Regioselective Chlorination
(NCS or SO2Cl2)

OH directs Para (to C4)
Cl directs Ortho/Para (Weak)

OCF3 directs Ortho/Para

Click to download full resolution via product page

Figure 1: Divergent synthesis and reactivity map. The central core can be elaborated via three

orthogonal pathways: O-alkylation, Pd-catalyzed coupling at C2, and electrophilic substitution

at C4.

Handling, Stability & Safety
Physical Properties[4]

Appearance: Colorless to light yellow liquid or low-melting solid.

Molecular Weight: 212.55 g/mol .

Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.

Safety Protocols
Corrosivity: As a halogenated phenol, it is corrosive to skin and eyes.[4] Wear chemically

resistant gloves (Nitrile/Neoprene) and eye protection.

Acidic Vapors: Chlorination reactions or thermal decomposition may release HCl or HF.

Always operate in a fume hood.
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Storage: Store under inert atmosphere (

or Ar) at 2-8°C to prevent oxidation of the phenol, which can lead to quinone formation
(darkening of the sample).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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